molecular formula C17H19N7O B2596823 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine CAS No. 2200320-70-1

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine

Cat. No.: B2596823
CAS No.: 2200320-70-1
M. Wt: 337.387
InChI Key: XRADWBDPRNUWGY-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

Triazoles are synthesized through a variety of methods. One common method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones with 3-alkyl . Another method involves the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central triazole ring fused with a pyridazine ring . The compound also contains a cyclopropyl group and an imidazole-4-carbonyl group attached to a piperidine ring.


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase . This ability to form specific interactions with different target receptors makes triazoles versatile in biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely. For example, some triazoles exhibit weak luminescent properties in MeCN solution . They can also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Activities

Research has identified a series of triazolo and imidazo pyridazines with significant antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis. For instance, the compound TAK-427 exhibited both antihistaminic and anti-inflammatory activity and is under clinical trials for the mentioned conditions (Gyoten et al., 2003).

Antidiabetic Properties

Another study focused on the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating their utility in diabetes treatment (Bindu et al., 2019).

Heterocyclic Chemistry and Antimicrobial Activity

The synthesis of condensed heterocycles containing a pyrimido[5,4-e][1,3]-thiazine fragment has been explored, highlighting the rich chemistry of heterocyclic compounds and their potential applications in developing new therapeutic agents (Brukshtus & Tumkevičius, 2000).

Molecular Docking and In Vitro Screening

Research on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has demonstrated their antimicrobial and antioxidant activities. Such studies underscore the potential of these compounds in treating infectious diseases and their antioxidant properties (Flefel et al., 2018).

Biomedical Applications

In the realm of biomedical research, compounds similar to the one have shown a variety of biological activities, including antimicrobial, antifungal, and antioxidant activities. For example, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and exhibited significant antimicrobial activity against various microorganisms, suggesting their potential as therapeutic agents (Suresh et al., 2016).

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show a wide range of biological activities .

Future Directions

Triazoles have a wide range of applications in medicinal chemistry due to their excellent therapeutic index . They are used in the synthesis of a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17(14-9-18-10-19-14)23-7-5-12(6-8-23)16-21-20-15-4-3-13(11-1-2-11)22-24(15)16/h3-4,9-12H,1-2,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADWBDPRNUWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CN=CN5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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